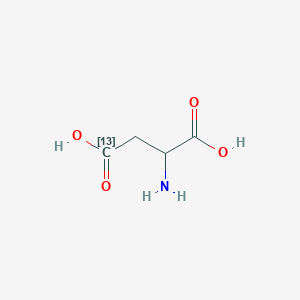

DL-Aspartic acid-13C1

Beschreibung

Fundamental Principles of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a powerful technique for investigating metabolic pathways and the dynamics of biochemical reactions within biological systems. nih.gov It involves the use of stable isotopes, which are non-radioactive forms of elements that contain a different number of neutrons in their atomic nucleus, resulting in a different mass. nih.gov Common stable isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). nih.govnumberanalytics.com These isotopes are chemically and functionally identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H), allowing them to be processed by enzymes and incorporated into biomolecules without causing a detrimental biological response. nih.govcreative-proteomics.com

The core principle of this method is the introduction of a molecule, or "tracer," enriched with a stable isotope into a biological system, such as cell cultures or a whole organism. researchgate.net As the organism metabolizes this labeled substrate, the isotope is incorporated into various downstream metabolites. creative-proteomics.com Researchers can then track the journey of these labeled atoms through metabolic pathways. nih.gov

The analysis of stable isotope tracing experiments typically relies on two primary analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com Mass spectrometry separates molecules based on their mass-to-charge ratio, making it possible to distinguish between unlabeled metabolites and their heavier, isotope-labeled isotopologues. nih.govnih.gov This allows for the quantification of isotopic enrichment and the determination of mass isotopologue distributions (MDVs), which reveal the number of labeled atoms in a molecule. nih.gov NMR spectroscopy, on the other hand, can identify the exact position of the isotopic label within a molecule's structure. numberanalytics.com

By analyzing the patterns and rates of isotope incorporation into different metabolites, scientists can gain detailed insights into the activity of specific metabolic pathways, a process known as metabolic flux analysis. numberanalytics.comcreative-proteomics.com This approach provides a dynamic view of metabolism that is not achievable with traditional methods that only measure metabolite concentrations. numberanalytics.com

Metabolic Significance of Aspartic Acid as a Precursor and Intermediate

Aspartic acid, in its deprotonated form aspartate, is a non-essential amino acid in humans, meaning it can be synthesized by the body from intermediates of central metabolic pathways. wikipedia.orgrochester.edu It holds a central position in metabolism, acting as a crucial precursor and intermediate in a multitude of essential biochemical processes. nih.govnih.gov

One of its primary roles is serving as a precursor for the biosynthesis of several other amino acids. patsnap.com In plants and microorganisms, aspartate is the starting point for the synthesis of lysine, threonine, methionine, and isoleucine—four amino acids that are essential for humans and must be obtained from the diet. wikipedia.orgresearchgate.netwikipedia.org Aspartate can also be converted to asparagine. wikipedia.orgnih.gov

Furthermore, aspartate is a key metabolite in the urea (B33335) cycle, the process responsible for detoxifying ammonia (B1221849), a toxic byproduct of protein metabolism, by converting it into urea for excretion. nih.govpatsnap.com It donates a nitrogen atom to the cycle by combining with citrulline to form argininosuccinate. patsnap.com Aspartate also participates in gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, and is integral to the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for energy production. wikipedia.orgnih.gov

The significance of aspartate extends to nucleotide synthesis, where it provides one of the nitrogen atoms required for the formation of the purine (B94841) bases, the building blocks of DNA and RNA. wikipedia.orgpatsnap.com Its interconversion with oxaloacetate, a key component of the citric acid cycle (TCA cycle), links amino acid metabolism directly with cellular energy production. patsnap.com

Table 1: Key Metabolic Roles of Aspartic Acid

| Metabolic Pathway | Role of Aspartic Acid | Significance |

|---|---|---|

| Amino Acid Synthesis | Precursor for lysine, threonine, methionine, isoleucine, and asparagine. wikipedia.orgresearchgate.netwikipedia.org | Provides building blocks for proteins; essential amino acids must be derived from this pathway in plants/microorganisms. wikipedia.org |

| Urea Cycle | Donates a nitrogen atom for the formation of argininosuccinate. patsnap.com | Essential for the detoxification of ammonia and nitrogen balance. patsnap.com |

| Gluconeogenesis | Participates in the synthesis of glucose from non-carbohydrate sources. wikipedia.org | Maintains blood glucose levels during fasting. |

| Malate-Aspartate Shuttle | Carries reducing equivalents (NADH) across the mitochondrial membrane. wikipedia.orgnih.gov | Supports aerobic respiration and ATP production. wikipedia.org |

| Nucleotide Synthesis | Donates a nitrogen atom for purine biosynthesis. wikipedia.orgpatsnap.com | Crucial for DNA and RNA synthesis, cell division, and growth. patsnap.com |

| Citric Acid (TCA) Cycle | Readily interconverted with the TCA cycle intermediate oxaloacetate. patsnap.com | Links amino acid metabolism with central carbon and energy metabolism. patsnap.com |

Rationale for Site-Specific 13C-Labeling at the C-4 Position of Aspartic Acid

The use of 2-amino(4¹³C)butanedioic acid, or [4-¹³C]aspartic acid, provides specific advantages for tracing metabolic pathways. The rationale for labeling the C-4 position (the carboxyl group on the side chain) stems from its unique position in key enzymatic reactions that connect glycolysis and the TCA cycle.

Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate through transamination. wikipedia.org Therefore, the labeling pattern of aspartate directly reflects the labeling pattern of the oxaloacetate pool. The C-4 carbon of oxaloacetate is of particular interest because it is the site of carboxylation reactions, which add a carbon atom to a three-carbon precursor.

A prime example is the anaplerotic reaction catalyzed by pyruvate (B1213749) carboxylase, which converts the three-carbon molecule pyruvate into the four-carbon molecule oxaloacetate. When using a tracer like [1-¹³C]pyruvate, the labeled carbon is incorporated at the C-4 position of oxaloacetate. nih.gov Consequently, tracking the ¹³C label in the C-4 position of aspartate allows researchers to specifically measure the flux through pyruvate carboxylase, a critical pathway for replenishing TCA cycle intermediates that are withdrawn for biosynthesis.

Similarly, in C4 photosynthesis in plants, the first step of carbon fixation is catalyzed by phosphoenolpyruvate (B93156) (PEP) carboxylase (PEPC). oup.com This enzyme incorporates a molecule of CO₂ into PEP to form oxaloacetate. oup.com If ¹³CO₂ is supplied, every newly synthesized molecule of oxaloacetate will contain a ¹³C atom specifically at its C-4 position. oup.com By analyzing the enrichment in the C-4 position of aspartate (which is formed from this oxaloacetate), researchers can precisely quantify the rate of carbon fixation via PEPC. oup.com This site-specific labeling allows for the deconvolution of complex metabolic networks and provides a clear, quantitative measure of the activity of specific enzymatic pathways that would be difficult to obtain with uniformly labeled tracers. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino(413C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487205 | |

| Record name | DL-Aspartic acid-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68315-35-5 | |

| Record name | DL-Aspartic acid-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Amino 4 13c Butanedioic Acid Production

Enzymatic Biosynthesis of L-[4-¹³C]Aspartic Acid

An efficient method for producing L-[4-¹³C]aspartic acid involves a two-step enzymatic process. This biosynthesis utilizes phosphoenolpyruvate (B93156) carboxylase and glutamic-oxaloacetic transaminase to achieve the desired labeled compound. nih.gov

Transamination via Glutamic-Oxaloacetic Transaminase

Following the formation of labeled oxaloacetic acid, the next step is a transamination reaction catalyzed by glutamic-oxaloacetic transaminase (GOT), also known as aspartate transaminase (AST). nih.govwikipedia.org This enzyme facilitates the transfer of an amino group from a donor molecule, typically L-glutamic acid, to the newly synthesized ¹³C-labeled oxaloacetic acid. nih.govwikipedia.org This conversion results in the formation of L-[4-¹³C]aspartic acid. nih.gov The reaction is reversible and relies on pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.org

Chemo-Enzymatic and Chemical Synthetic Routes for Isotope Incorporation

Beyond purely enzymatic methods, chemo-enzymatic and purely chemical strategies provide alternative pathways for the synthesis of isotopically labeled amino acids like 2-amino(4-¹³C)butanedioic acid. nih.govd-nb.info Chemo-enzymatic approaches combine the flexibility of chemical synthesis for creating labeled precursors with the high selectivity of enzymatic transformations for the final steps. d-nb.infonih.gov For instance, a labeled precursor can be chemically synthesized and then converted to the final amino acid using an enzyme like an aminotransferase or lyase. nih.govd-nb.info

Purely chemical synthesis offers the highest degree of flexibility in placing isotopic labels at specific positions within a molecule. oup.commdpi.com These methods often involve multi-step reaction sequences. For example, a common strategy for synthesizing amino acids involves the alkylation of a glycine (B1666218) derivative with a labeled electrophile. mdpi.com While powerful, these methods can sometimes be less stereoselective than enzymatic routes and may require chiral auxiliaries or subsequent resolution steps to obtain the desired enantiomer. mdpi.com

Isotopic Enrichment and Purity Assessment for Tracer Applications

The utility of 2-amino(4-¹³C)butanedioic acid as a tracer in metabolic studies and other research fields is critically dependent on its isotopic enrichment and purity. alfa-chemistry.commoravek.com Therefore, accurate assessment of these parameters is essential.

Table 1: Analytical Techniques for Isotopic Enrichment and Purity Assessment

| Analytical Technique | Principle | Application in Labeled Compound Analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. ¹³C-NMR is particularly useful for directly detecting the position and abundance of the ¹³C isotope within a molecule. moravek.com | Confirms the specific incorporation of the ¹³C label at the desired position (e.g., the C-4 position of aspartic acid) and can provide information on the enrichment level. nih.govmoravek.comnih.gov |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. High-resolution mass spectrometry can distinguish between molecules with and without the ¹³C isotope. nih.govmdpi.com | Determines the overall isotopic enrichment of the compound by analyzing the relative abundance of the labeled and unlabeled species. mdpi.comacs.org It is also used to identify and quantify any chemical impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase before mass analysis. Derivatization of amino acids is often required to make them volatile. mdpi.com | A common method for quantifying isotopic enrichment in amino acids from biological samples after hydrolysis of proteins. mdpi.comacs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase before mass analysis. It is well-suited for non-volatile and thermally labile molecules like amino acids. | Provides information on both chemical purity and isotopic enrichment without the need for derivatization. |

Isotopically labeled compounds are invaluable for metabolic tracing studies, allowing researchers to follow the fate of carbon atoms through various biochemical pathways. alfa-chemistry.comvanderbilt.edu The precise knowledge of isotopic enrichment is crucial for the quantitative analysis of metabolic fluxes. moravek.comoup.com High isotopic purity ensures that the observed signals are from the labeled tracer and not from naturally abundant isotopes or other contaminants, which is critical for the reliability of experimental results. chempep.com

Advanced Analytical Techniques for 13c Labeled Aspartate Metabolism

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Enrichment

NMR spectroscopy is a powerful non-destructive technique that allows for the determination of the specific location of isotopic labels within a molecule. This capability is particularly valuable in metabolic studies for tracing the flow of atoms through various biochemical reactions.

¹³C NMR spectroscopy is instrumental in tracing the metabolic pathways of ¹³C-labeled substrates. nih.gov By analyzing the resulting ¹³C labeling patterns in key metabolites such as glutamate (B1630785) and aspartate, researchers can infer the activity of central metabolic pathways, including the TCA cycle. nih.govresearchgate.net For instance, when cells are supplied with [1,2-¹³C]glucose, the specific isotopomers of glutamate and aspartate that are produced can reveal whether they were synthesized via the pyruvate (B1213749) dehydrogenase (PDH) or the pyruvate carboxylase (PC) route. researchgate.net The analysis of ¹³C enrichment in these amino acids provides a window into the dynamics of the TCA cycle. nih.govnih.gov

The interchange between glutamate and aspartate, catalyzed by aspartate transaminase, is a key reaction linked to the TCA cycle. nih.gov In studies of glucose metabolism in perfused rat hearts, ¹³C NMR revealed that labeled aspartate can be more abundant than labeled glutamate, indicating high activity of this transaminase. nih.gov A mathematical model based on the ¹³C NMR spectra of both glutamate and aspartate has been developed to accurately determine the TCA cycle flux under such conditions. nih.gov This approach considers the interdependent labeling of both amino acids as they exchange with the TCA cycle. nih.gov The analysis of glutamate isotopomers, in particular, can reveal the relative contributions of different carbon sources to acetyl-CoA entering the TCA cycle. nih.gov

A significant challenge in ¹³C NMR metabolomics is its inherently low sensitivity compared to ¹H NMR. This is due to the low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio. nih.govacs.org The intrinsic sensitivity of ¹³C is nearly 64 times lower than that of ¹H. nih.govacs.org This limitation can be partially overcome by using ¹³C-enriched substrates, which is a common practice in targeted metabolomics studies. nih.govacs.org

Despite the sensitivity challenges, ¹³C NMR offers several advantages for metabolomics. The spectral window for ¹³C is much larger than for ¹H, leading to greater chemical shift dispersion and less spectral overlap. acs.orgacs.org At natural abundance, and with ¹H decoupling, ¹³C resonances appear as sharp singlets, which simplifies spectral analysis. acs.orgacs.org Recent advancements in NMR probe technology, such as the development of ¹³C-optimized cryogenic probes, have significantly improved the mass sensitivity of ¹³C detection, making natural abundance ¹³C metabolomics more feasible. nih.govacs.org These technological improvements reduce the measurement time required to achieve an adequate signal-to-noise ratio. nih.govacs.org For quantitative analysis, ¹³C NMR spectroscopy requires long relaxation delays to ensure accurate integration of signals, which can lead to lengthy acquisition times. acs.org However, for determining ratios between compounds, it has been shown that meaningful data can be obtained with shorter delays if appropriate precautions are taken. acs.org

Mass Spectrometry (MS) for Isotopic Profile Determination

Mass spectrometry is a highly sensitive analytical technique that is widely used in metabolomics to determine the mass-to-charge ratio of ions. In stable isotope tracing studies, MS is used to measure the distribution of isotopologues of a metabolite, providing insights into the degree of isotopic enrichment.

GC-MS is a robust and widely applied method for the analysis of metabolite isotopologues, including those of aspartate. nih.govresearchgate.net This technique allows for the differentiation of activities of key enzymes in carbon metabolism, such as phosphoenolpyruvate (B93156) carboxylase (PEPC) and ribulose-1,5-bisphosphate carboxylase/oxygenase (RUBISCO), by analyzing the positional ¹³C enrichment in aspartate. nih.govresearchgate.net The analysis of aspartate is particularly informative as its carbon backbone originates from central metabolic intermediates. researchgate.net GC-MS technology offers the advantage of requiring less sample material compared to ¹³C positional NMR analysis. nih.gov

To make polar metabolites like amino acids amenable to GC analysis, a chemical derivatization step is necessary to increase their volatility. nih.govcolostate.edu The choice of derivatization method can influence the fragmentation patterns observed in the mass spectrometer and, consequently, the positional isotopic information that can be obtained. nih.govresearchgate.net

Two prevalent derivatization methods for the GC-MS analysis of amino acids are trimethylsilylation (TMS) and tert-butyldimethylsilylation (TBDMS). researchgate.netbiorxiv.org In trimethylsilylation, active hydrogens in functional groups like carboxyl and amino groups are replaced with a trimethylsilyl (B98337) group, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.com TBDMS derivatives are formed using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and are known to be more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

The fragmentation of these derivatives in the mass spectrometer's ion source provides crucial information about the positional enrichment of ¹³C in the original molecule. nih.govnih.gov For TBDMS derivatives of amino acids, the [M-57] ion cluster, which represents the loss of a tert-butyl group, is often selected to determine the ¹³C labeling pattern as it contains the entire carbon backbone of the amino acid. researchgate.net By analyzing the mass distribution of specific fragment ions, it is possible to calculate the fractional ¹³C enrichment at each carbon position of aspartate. nih.gov In silico fragmentation analysis and studies on various metabolites have demonstrated the utility of GC-electron impact ionization-MS (GC-EI-MS) for positional ¹³C enrichment analysis. nih.govresearchgate.net

The accuracy and precision of ¹³C enrichment measurements are critical for the reliable interpretation of metabolic flux data. Validation of these parameters is often performed using mixtures of known isotopic standards. nih.govresearchgate.net Studies have demonstrated that GC-MS methods can achieve high accuracy and precision for determining the positional ¹³C enrichment of aspartate. nih.govnih.gov

One study, which evaluated both trimethylsilylation and tert-butyldimethylsilylation derivatization methods, reported the ability to selectively determine the fractional ¹³C enrichment (E¹³C) at each carbon position of aspartate with an accuracy of less than 1% and a precision of less than 2.5%. nih.govnih.gov This level of accuracy was validated using two different GC-MS instruments. nih.govnih.gov The validation process typically involves preparing mixtures of positionally labeled and natural aspartic acid standards at various dilutions and concentrations. nih.govbiorxiv.org The measured E¹³C values are then compared to the expected values to determine the deviation, with the mean deviation representing accuracy and the standard deviation of the mean deviation representing precision. nih.gov

Table 1: Summary of Analytical Techniques for ¹³C-Labeled Aspartate Metabolism

| Technique | Application | Key Findings/Advantages | Limitations |

| ¹³C NMR Spectroscopy | Tracing metabolic pathways (e.g., TCA cycle) through positional isotope enrichment. | Provides direct information on the location of ¹³C labels within a molecule. Allows for the differentiation of pathway activities (e.g., PDH vs. PC). | Lower sensitivity compared to MS and ¹H NMR. Quantitative analysis can be time-consuming due to long relaxation delays. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of aspartate isotopologue profiles and positional ¹³C enrichment. | High sensitivity, requiring less sample material than NMR. Capable of high accuracy (<1%) and precision (<2.5%) for enrichment measurements. | Requires chemical derivatization for polar analytes like aspartate. Indirect positional information is inferred from fragmentation patterns. |

Table 2: Common Derivatization Strategies for GC-MS Analysis of Aspartate

| Derivatization Strategy | Reagent Example | Derivative Properties | Key Fragment for ¹³C Analysis |

| Trimethylsilylation (TMS) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | More volatile, less polar. Sensitive to moisture. | Varies depending on the specific TMS derivative formed. |

| tert-Butyldimethylsilylation (TBDMS) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | More stable and less moisture-sensitive than TMS derivatives. | [M-57] ion cluster (loss of a tert-butyl group), which contains the full carbon backbone. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Resolution Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the detailed analysis of 2-amino(4-¹³C)butanedioic acid and its isotopomers within complex biological samples. biorxiv.orgnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis and structural elucidation power of tandem mass spectrometry. researchgate.net LC-MS/MS is particularly useful for profiling polar metabolites, such as amino acids, involved in central carbon metabolism. nih.gov

The technique allows for the separation of ¹³C-labeled aspartate from other metabolites in a sample via hydrophilic interaction liquid chromatography (HILIC). nih.gov Following separation, the compound is ionized and subjected to tandem mass spectrometry. In this process, a specific precursor ion (the molecular ion of an aspartate isotopomer) is selected, fragmented, and the resulting product ions are detected. This process, often performed in selected reaction monitoring (SRM) mode, provides high specificity and sensitivity, enabling the detection of metabolites in the femtomole range. nih.govresearchgate.net

A key advantage of LC-MS/MS in the context of ¹³C-labeled studies is its ability to distinguish and quantify different isotopomers of aspartate—molecules that have the same mass but differ in the position of the ¹³C label. biorxiv.org By carefully selecting precursor-product ion pairs, researchers can track the incorporation of ¹³C from a labeled substrate into the different carbon positions of the aspartate molecule. For instance, one study developed an LC-MS/MS method capable of identifying all 16 possible aspartate isotopomers, requiring only 1% of the sample volume typically needed for Nuclear Magnetic Resonance Spectroscopy (NMRS). biorxiv.org This high resolution is critical for accurately calculating metabolic fluxes and understanding the activities of specific pathways, such as anaplerosis involving pyruvate carboxylase. biorxiv.org

The data generated from these analyses consist of peak areas for each detected isotopomer, which are then used to determine the degree and distribution of the ¹³C label. nih.gov This detailed information provides deep insights into the metabolic fate of the labeled substrate and the dynamics of central carbon metabolism.

Table 1: Representative LC-MS/MS Parameters for ¹³C-Labeled Metabolite Analysis

| Parameter | Description | Typical Setting/Value | Reference |

|---|---|---|---|

| Chromatography | Liquid Chromatography (LC) | Amide Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | Polarity switching (positive and negative modes) | nih.gov |

| Mass Spectrometer | Tandem Mass Spectrometry (MS/MS) | Triple Quadrupole (QQQ) | nih.gov |

| Analysis Mode | Targeted analysis of specific molecules | Selected Reaction Monitoring (SRM) | nih.gov |

| Sensitivity | Limit of detection | Femtomole (fmol) range | researchgate.net |

| Application | Analysis of ¹³C-labeled compounds | Quantification of up to 40-50 unique metabolite isotopologs | nih.gov |

Isotope Ratio Mass Spectrometry (IRMS) in Carbon Isotope Biogeochemistry

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the precise ratio of stable isotopes in a sample, such as ¹³C to ¹²C. In biogeochemistry and metabolic studies, it provides valuable information on the origin and transformation of organic matter. When analyzing specific compounds like 2-amino(4-¹³C)butanedioic acid, IRMS is typically coupled with a separation technique like gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS). vliz.be

GC-IRMS is currently the most widely used method for carbon and nitrogen isotope analysis of individual amino acids. vliz.be This technique requires that the amino acids be chemically modified (derivatized) to make them volatile enough for gas chromatography. vliz.beucdavis.edu After separation on a GC column, the compounds are combusted into simple gases (e.g., CO₂) and then introduced into the IRMS. ucdavis.edu The mass spectrometer measures the isotopic ratio of the gas, which reflects the isotopic composition of the original amino acid. ucdavis.edu

LC-IRMS offers the advantage of analyzing amino acids in their native form without the need for derivatization. This can simplify sample preparation and avoid potential isotopic fractionation associated with the derivatization process. The liquid chromatography effluent is directed to an interface where the solvent is removed and the analyte is converted to a gas for isotopic analysis.

The primary data output from an IRMS analysis is the delta (δ) value, which represents the ¹³C/¹²C ratio of the sample relative to an international standard (Vienna Pee Dee Belemnite, V-PDB). ucdavis.edu These δ¹³C values can be used to trace the flow of carbon from substrates into biomass components like proteinogenic amino acids, providing insights into trophic interactions, dietary patterns in ecological studies, and the metabolic pathways utilized by organisms. vliz.be

Table 2: Comparison of IRMS Techniques for Amino Acid Analysis

| Feature | Gas Chromatography-IRMS (GC-IRMS) | Liquid Chromatography-IRMS (LC-IRMS) | Reference |

|---|---|---|---|

| Sample Preparation | Requires derivatization to increase volatility (e.g., N-acetyl methyl esters). | Analysis can be performed on underivatized amino acids. | ucdavis.edu |

| Principle | Separates volatile derivatives, followed by combustion to CO₂ for isotope analysis. | Separates native compounds, followed by conversion to CO₂ for isotope analysis. | ucdavis.edu |

| Common Use | Most widely used choice for carbon and nitrogen isotope analysis of amino acids. | Used for analyzing amino acids in protein hydrolysates. | vliz.be |

| Key Advantage | Well-established methods and high separation efficiency. | Avoids potential isotopic effects from derivatization. |

Integrated Analytical Workflows for Comprehensive Metabolic Profiling

The analysis of 2-amino(4-¹³C)butanedioic acid is a central component of ¹³C-Metabolic Flux Analysis (¹³C-MFA), an experimental and computational framework used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.netnih.gov This approach provides a systems-level view of cellular metabolism that goes beyond simple metabolite concentrations. ethz.ch A typical ¹³C-MFA workflow is an integrated process that combines isotopic labeling experiments with advanced analytical measurements and mathematical modeling. nih.govkuleuven.be

The workflow begins with a carbon labeling experiment, where cells or organisms are cultured with a substrate specifically labeled with ¹³C, such as [U-¹³C]glucose. nih.gov The ¹³C atoms from the substrate are incorporated into various downstream metabolites, including aspartate, creating specific labeling patterns. After a period of incubation, cellular metabolism is quenched, and the metabolites are extracted. nih.gov

The extracted metabolites are then analyzed using techniques like LC-MS/MS or GC-MS to determine the mass isotopomer distributions (MIDs) for key metabolites like aspartate. nih.govkuleuven.be The MID represents the fractional abundance of each isotopomer (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+2 for two ¹³C, etc.). This experimental data is the primary input for the computational part of the workflow.

Finally, the measured MIDs, along with other experimental data like substrate uptake and product secretion rates, are integrated into a computational model of the organism's metabolic network. uclouvain.be By using specialized software, the model simulates the flow of ¹³C through the network and iteratively adjusts the intracellular flux values until the predicted MIDs match the experimentally measured ones. nih.gov This process yields a quantitative flux map, revealing the activity of various pathways in the central carbon metabolism. ethz.ch

Table 3: Key Stages of an Integrated ¹³C-MFA Workflow

| Stage | Description | Key Activities | Reference |

|---|---|---|---|

| 1. Experimental Design | Planning the labeling experiment. | Selection of ¹³C-labeled substrate (e.g., [U-¹³C]glucose), defining culture conditions. | nih.gov |

| 2. Isotopic Labeling | Culturing cells with the ¹³C tracer. | Cell culture, ensuring steady-state or non-stationary labeling. | nih.govnih.gov |

| 3. Sampling & Quenching | Stopping metabolic activity and extracting metabolites. | Rapid quenching (e.g., with cold methanol), cell lysis, and metabolite extraction. | nih.gov |

| 4. Analytical Measurement | Quantifying isotopic labeling patterns. | Analysis of samples by LC-MS/MS or GC-MS to determine mass isotopomer distributions. | nih.govkuleuven.be |

| 5. Computational Modeling | Estimating metabolic fluxes. | Using software (e.g., 13CFLUX2) to fit measured data to a metabolic network model and calculate fluxes. | nih.govuclouvain.be |

Computational Approaches for Data Deconvolution and Correction of Natural Abundance

The raw data obtained from mass spectrometry analysis of ¹³C-labeling experiments requires significant computational processing before it can be used for flux analysis. Two critical steps in this process are the correction for natural ¹³C abundance and the deconvolution of complex mass spectra. nih.govfrontiersin.org

Correction for Natural Abundance: All naturally occurring carbon contains approximately 1.1% of the ¹³C isotope. This means that even an unlabeled aspartate molecule will produce a small signal at M+1, M+2, etc., due to the random presence of natural ¹³C atoms. When analyzing a sample from a labeling experiment, it is essential to subtract this natural background signal to accurately determine the enrichment that comes solely from the ¹³C-labeled tracer. biorxiv.org Mathematical algorithms are applied to the measured isotopomer distributions to perform this correction, ensuring that the calculated fluxes are not skewed by the natural isotope abundance.

Data Deconvolution: Mass spectra from biological samples are often complex. Chimeric spectra, which contain fragments from multiple precursor ions that were co-isolated and fragmented simultaneously, can hinder accurate compound identification and quantification. nih.gov Furthermore, in ¹³C-labeling studies, the spectra are complicated by the presence of multiple isotopologues. Computational deconvolution algorithms are used to parse these complex spectra. For instance, the DecoID algorithm uses database spectra and regression techniques to computationally separate chimeric MS/MS spectra into their constituent components. nih.gov Another challenge arises from "orphan" isotopologues, where the M+1 peak of a contaminating compound falls within the isolation window of the target analyte, requiring specialized computational methods to predict and remove this contamination. nih.gov

Various software suites, such as 13CFLUX2 and INCA, have been developed to handle these computational challenges. nih.govucdavis.edu They provide tools for data validation, correction, simulation, and statistical analysis, forming an essential part of the modern ¹³C-MFA workflow. nih.gov

Table 4: Computational Tools and Functions in ¹³C-Metabolic Flux Analysis

| Software/Approach | Primary Function | Key Feature | Reference |

|---|---|---|---|

| DecoID | Deconvolution of chimeric MS/MS spectra. | Uses LASSO regression and database matching to separate mixed spectra. | nih.gov |

| 13CFLUX2 | High-performance software suite for ¹³C-MFA. | Integrates modeling, simulation, and flux estimation; supports high-performance computing. | nih.gov |

| INCA | Integrated tool for dynamic ¹³C-MFA. | Handles isotopically non-stationary metabolic flux analysis. | ucdavis.edu |

| Natural Abundance Correction Algorithms | Corrects raw mass spectral data for naturally occurring ¹³C. | Mathematical correction applied to mass isotopomer distributions. | biorxiv.org |

Applications of 2 Amino 4 13c Butanedioic Acid in Metabolic Flux Analysis Mfa

Elucidation of Central Carbon Metabolic Network Fluxes

The central carbon metabolism, encompassing glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production and biosynthesis. 2-amino(4-13C)butanedioic acid serves as a critical tracer for dissecting the intricate network of reactions within these pathways.

Tracking Carbon Flow into the Tricarboxylic Acid (TCA) Cycle

2-amino(4-13C)butanedioic acid provides a direct means to investigate the flow of carbon into the TCA cycle. Aspartate can be converted to the TCA cycle intermediate oxaloacetate through a transamination reaction. When cells are supplied with 2-amino(4-13C)butanedioic acid, the 13C label at the fourth carbon position is introduced into the oxaloacetate pool. As oxaloacetate condenses with acetyl-CoA to form citrate, the label is incorporated into the TCA cycle. Subsequent enzymatic reactions within the cycle redistribute this label among other intermediates such as malate, fumarate, and succinate. researchgate.netnih.gov By analyzing the isotopic labeling patterns of these intermediates using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the contribution of aspartate to the TCA cycle pool. nih.gov This is crucial for understanding how cells utilize different carbon sources to fuel the TCA cycle for energy production and the generation of biosynthetic precursors.

Quantifying Anaplerotic and Cataplerotic Reactions Involving Aspartate

Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis). The conversion of aspartate to oxaloacetate is a key anaplerotic reaction. By tracing the incorporation of the 13C label from 2-amino(4-13C)butanedioic acid into TCA cycle intermediates, the rate of this anaplerotic flux can be determined. pnas.orgnih.gov Conversely, the withdrawal of oxaloacetate from the TCA cycle for the synthesis of aspartate is a cataplerotic reaction. While 2-amino(4-13C)butanedioic acid directly traces the inflow, its labeling patterns in related amino acids can indirectly inform on cataplerotic fluxes. Accurately quantifying these "inward" and "outward" fluxes is essential for understanding how cells maintain TCA cycle homeostasis under different physiological conditions. researchgate.net For instance, in the liver, the appearance of hyperpolarized [1-13C]aspartate and [4-13C]aspartate after administration of [1-13C]pyruvate indicates high rates of anaplerotic pyruvate (B1213749) carboxylase activity. pnas.org

Table 1: Research Findings on Anaplerotic and Cataplerotic Fluxes Using 13C-Labeled Aspartate

| Study Focus | Organism/Cell Type | Key Finding | Citation |

| Hepatic Gluconeogenesis | Rat Liver | Hyperpolarized [1-13C]pyruvate metabolism to [1-13C]aspartate and [4-13C]aspartate reveals high anaplerotic flux via pyruvate carboxylase. | pnas.org |

| Renal Gluconeogenesis | Rat Kidney | Increased conversion of pyruvate to aspartate in the fasted state, measured by hyperpolarized [1-13C]pyruvate, serves as a marker for renal gluconeogenic flux. | frontiersin.org |

| Human Cerebral Cortex Metabolism | Human Brain | Modeling of 13C incorporation from labeled glucose into glutamate (B1630785) and glutamine helps quantify the anaplerotic contribution of pyruvate carboxylase to glutamine synthesis. | nih.gov |

Interplay with Glycolysis and Pentose Phosphate Pathway Activities

While 2-amino(4-13C)butanedioic acid primarily traces pathways connected to the TCA cycle, its application in MFA provides insights that are complementary to studies of glycolysis and the pentose phosphate pathway (PPP). The metabolic fates of pyruvate, the end product of glycolysis, include its conversion to acetyl-CoA (entering the TCA cycle) or oxaloacetate (anaplerosis). By quantifying the aspartate-derived flux into the TCA cycle, a more complete picture of pyruvate's partitioning between these fates can be obtained, especially when used in conjunction with glucose tracers. Furthermore, the PPP is a major source of NADPH for reductive biosynthesis and produces precursors for nucleotide synthesis. The activity of the PPP is interconnected with glycolysis and the TCA cycle. By providing robust measurements of TCA cycle fluxes, 2-amino(4-13C)butanedioic acid helps to constrain metabolic models, leading to more accurate estimations of glycolytic and PPP fluxes. nih.govnih.gov

Investigations into Amino Acid Biosynthesis and Interconversion Pathways

2-amino(4-13C)butanedioic acid is an invaluable tool for studying the biosynthesis and interconversion of amino acids. Aspartate is the precursor for several other amino acids, including asparagine, methionine, threonine, and lysine. By introducing 2-amino(4-13C)butanedioic acid, the 13C label can be traced into these downstream amino acids. Analysis of the labeling patterns in these synthesized amino acids allows for the quantification of the flux through these biosynthetic pathways. researchgate.net This information is critical for understanding how cells regulate the synthesis of essential and non-essential amino acids to support protein synthesis and other cellular processes. Moreover, the reversible transamination of aspartate to oxaloacetate means that the label from 2-amino(4-13C)butanedioic acid can be transferred to other amino acids that are linked to the TCA cycle, such as glutamate and glutamine, providing insights into the broader network of amino acid interconversions. nih.gov

Computational Modeling of Metabolic Flux Distributions

The data generated from tracer experiments with 2-amino(4-13C)butanedioic acid are often integrated with computational models to provide a system-level understanding of metabolic fluxes.

Constraint-Based Modeling and Genome-Scale Metabolic Models (GSMM)

Constraint-based modeling, particularly flux balance analysis (FBA), is a powerful approach for predicting metabolic flux distributions. ucsd.edu Genome-scale metabolic models (GSMMs) are comprehensive reconstructions of an organism's metabolic network. abo.firesearchgate.net While these models are powerful, they often have a large solution space, meaning many different flux distributions are mathematically possible. Experimental data from 13C-labeling experiments, such as those using 2-amino(4-13C)butanedioic acid, can be used to constrain the solution space of these models. nih.gov By requiring that the predicted fluxes are consistent with the experimentally measured labeling patterns, the accuracy and predictive power of GSMMs are significantly enhanced. nih.gov This integration of experimental data with computational models allows for a more realistic and detailed analysis of cellular metabolism. asm.org For example, a method known as two-scale 13C Metabolic Flux Analysis (2S-13C MFA) utilizes 13C labeling data to constrain fluxes in a full genome-scale model without relying on assumptions like growth rate maximization. nih.govnih.gov

Table 2: Integration of 13C-Labeling Data with Computational Models

| Modeling Approach | Description | Contribution of 13C Data | Citation |

| Two-Scale 13C Metabolic Flux Analysis (2S-13C MFA) | A method that combines the detailed information from 13C MFA with the comprehensiveness of genome-scale models. | Provides strong constraints on metabolic fluxes, eliminating the need for assumptions like growth rate optimization. | nih.govnih.gov |

| 13C Metabolic Flux Analysis (13C-MFA) | A technique that uses isotope labeling data to quantify intracellular metabolic fluxes. | The data is fitted to a metabolic model to estimate the rates of reactions in central carbon metabolism. | nih.govcreative-proteomics.com |

| Thermodynamic and 13C Flux Analysis | An approach that integrates thermodynamic constraints with 13C labeling data for a more unbiased inference of metabolic fluxes. | Helps to resolve fluxes in large metabolic networks without making assumptions about reaction directionality. | biorxiv.org |

Optimization and Sensitivity Analysis of Flux Calculations with 13C Data

The precision and reliability of metabolic flux analysis (MFA) using 13C-labeled substrates, including 2-amino(4-13C)butanedioic acid, are critically dependent on the optimization of experimental design and rigorous sensitivity analysis of the resulting flux calculations. The inherent non-linearity of isotopomer balance equations necessitates advanced computational methods to ensure accurate and robust flux estimations. nih.gov

Optimization in 13C-MFA aims to minimize the confidence intervals of the estimated fluxes. nih.gov This is often achieved by selecting the optimal isotopic tracer or a combination of tracers for a specific metabolic network. nih.govsemanticscholar.org For instance, genetic algorithms have been applied to identify tracer combinations that provide the most informative labeling patterns, thereby enhancing the precision of flux quantification in complex systems like mammalian cells. nih.gov The choice of tracer significantly impacts the resolution of fluxes in different parts of metabolism. For example, in Escherichia coli, tracers that resolve fluxes in glycolysis and the pentose phosphate pathway may perform poorly for tricarboxylic acid (TCA) cycle fluxes, and vice versa. nih.gov

Sensitivity analysis is crucial for evaluating how variations in the measured labeling data affect the calculated flux values. nih.gov This analysis helps to identify which fluxes are well-determined by the experimental data and which are not. Methods for determining accurate, nonlinear confidence intervals of fluxes often involve evaluating the sensitivity of the sum of squared residuals (SSR) to flux variations or using Monte Carlo simulations. nih.gov Furthermore, computational frameworks and software have been developed to support all stages of 13C-MFA, from modeling and simulation to experimental design and statistical analysis, thereby facilitating more efficient and accurate flux determination. researchgate.net Gradient-based hybrid optimization algorithms have also been developed to improve the speed and accuracy of solving the nonlinear least-squares problem inherent in 13C-MFA. nih.gov

Table 1: Methodologies for Optimization and Sensitivity Analysis in 13C-MFA

| Methodology | Description | Key Benefits | Reference |

|---|---|---|---|

| Optimal Tracer Selection | Using computational algorithms (e.g., genetic algorithms) to identify the best 13C-labeled substrate or mixture of substrates. | Minimizes confidence intervals of flux estimates; enhances precision for specific pathways. | nih.govnih.gov |

| Hybrid Optimization Algorithms | Combines different gradient-based optimization tools for more efficient flux computation. | Increases speed and accuracy of convergence to the optimal flux solution. | nih.gov |

| Statistical Analysis (e.g., Monte Carlo) | Employs statistical simulations to determine the confidence intervals and robustness of flux estimates. | Provides accurate, nonlinear confidence intervals for fluxes. | nih.gov |

| Integrated Software Frameworks | Utilizes comprehensive software to manage modeling, simulation, experimental design, and data evaluation. | Streamlines the entire 13C-MFA workflow; facilitates complex network analysis. | researchgate.net |

In Vivo and Ex Vivo Tracer Studies in Diverse Biological Systems

2-amino(4-13C)butanedioic acid, an isotopologue of aspartate, serves as a powerful tracer for elucidating metabolic pathways in a wide array of biological systems. Its strategic labeling at the C4 position provides specific insights into anaplerotic reactions and the TCA cycle.

In microbial systems, 13C-MFA is a cornerstone for understanding and engineering cellular metabolism. creative-proteomics.com The labeling patterns in proteinogenic amino acids, including aspartate, derived from 13C-labeled substrates are analyzed to quantify intracellular fluxes. researchgate.net

Cyanobacteria: In the model cyanobacterium Synechocystis sp. PCC 6803, positional 13C enrichment analysis of aspartate is used to differentiate between the activities of two key carbon-fixing enzymes: RIBULOSE-1,5-BISPHOSPHATE CARBOXYLASE/OXYGENASE (RUBISCO) and PHOSPHOENOLPYRUVAte (B93156) CARBOXYLASE (PEPC). nih.govresearchgate.net By tracing the incorporation of 13CO2, researchers can determine the in vivo activity of PEPC, which assimilates bicarbonate into the 4-C position of oxaloacetate, the direct precursor of aspartate. researchgate.netnih.gov This method allows for the quantification of carbon assimilation rates during both day and night phases. researchgate.netresearchgate.net

Escherichia coli: 13C-MFA has been extensively applied to E. coli to characterize its central carbon metabolism. researchgate.net Studies involving multiple parallel labeling experiments with different isotopic tracers have demonstrated that no single tracer is optimal for the entire metabolic network. nih.gov For instance, while some tracers provide high resolution for glycolytic fluxes, others are better suited for resolving TCA cycle and anaplerotic fluxes. nih.gov Such comprehensive analyses improve the precision and observability of flux estimations, which is crucial for metabolic engineering applications, such as the production of γ-aminobutyrate (GABA). nih.govnih.gov

Streptomyces: In Streptomyces lividans, a bacterium known for its production of heterologous proteins, 13C-based fluxomics has been used to investigate the metabolic burden associated with protein production. nih.gov Genome-scale metabolic flux analysis has also been applied to S. lividans grown on complex media, revealing that amino acids like glutamate and aspartate contribute to biomass growth by augmenting the TCA cycle. nih.gov The depletion of these amino acids leads to significant shifts in central carbon and nitrogen metabolism. nih.gov

Table 2: Application of 13C-Aspartate Tracing in Microbial Systems

| Organism | Key Application | Major Finding | Reference(s) |

|---|---|---|---|

| Cyanobacteria (Synechocystis) | Differentiating RUBISCO and PEPC activity | Positional 13C analysis of aspartate allows for in vivo quantification of carbon fixation by PEPC. | nih.govresearchgate.netnih.gov |

| Escherichia coli | Optimizing flux resolution for metabolic engineering | Different 13C tracers are optimal for different parts of the metabolic network; combined analysis improves precision. | nih.govnih.gov |

| Streptomyces lividans | Analyzing metabolic response to protein production and nutrient availability | Aspartate and glutamate boost the TCA cycle for biomass growth; their depletion shifts metabolic fluxes. | nih.govnih.gov |

The metabolism of 2-amino(4-13C)butanedioic acid is instrumental in studying complex metabolic phenotypes in mammalian systems, particularly in the context of cancer and neuroscience.

Cancer Metabolism: Aspartate is a critical metabolite for cancer cell proliferation, particularly under conditions of hypoxia or when the electron transport chain is impaired. nih.govnih.gov Tracer studies using [U-13C]-L-Aspartic acid have shown that aspartate contributes to nucleotide synthesis and TCA cycle anaplerosis. nih.gov However, many cancer cells have a limited ability to take up extracellular aspartate, making its endogenous synthesis a potential metabolic bottleneck for tumor growth. nih.gov Understanding the flux of aspartate into these pathways is crucial for identifying therapeutic targets.

Brain Energetics: In the brain, aspartate is involved in neurotransmission, protein synthesis, and energy metabolism. nih.gov 13C Magnetic Resonance Spectroscopy (MRS) studies utilize 13C-labeled substrates to trace metabolic pathways in vivo. frontiersin.orgfrontiersin.org While glucose is the primary fuel, other substrates are also metabolized. frontiersin.org The labeling of amino acids like glutamate, glutamine, and aspartate, which are in exchange with TCA cycle intermediates, allows for the estimation of fluxes through major biochemical pathways. frontiersin.org For example, studies in cultured astrocytes using [U-13C]aspartate have shown that astrocytes readily metabolize aspartate and release labeled lactate, glutamine, and citrate. nih.gov This highlights the role of astrocytes in processing aspartate and supporting neuronal metabolism.

Table 3: Research Findings from 13C-Aspartate Tracing in Mammalian Systems

| System | Research Focus | Key Finding | Reference(s) |

|---|---|---|---|

| Cancer Cells | Aspartate as a limiting metabolite for proliferation | Endogenous aspartate synthesis is crucial for nucleotide production and tumor growth, especially under hypoxia. | nih.govnih.gov |

| Brain (Astrocytes) | Aspartate metabolism and release of metabolites | Astrocytes metabolize aspartate and release labeled energy substrates (lactate, glutamine, citrate) for neuronal use. | nih.gov |

| Brain (In Vivo) | Neurotransmitter energetics and TCA cycle flux | Labeling patterns in aspartate and other amino acids reflect the activity of the TCA cycle and neurotransmitter cycling. | frontiersin.orgfrontiersin.org |

While direct studies in higher plants using 2-amino(4-13C)butanedioic acid were not the primary focus of the provided context, the principles of 13C-MFA and the specific application of tracing aspartate metabolism in cyanobacteria are highly relevant to plant biochemistry. researchgate.net Cyanobacteria are often used as model organisms for studying photosynthesis. nih.govnih.gov

The method of using positional 13C enrichment analysis of aspartate to distinguish between RUBISCO and PEPC activities is directly applicable to understanding carbon fixation in C4 and Crassulacean acid metabolism (CAM) plants, where PEPC plays a central role. nih.gov In these plants, aspartate can act as a transport metabolite for the CO2 fixed by PEPC. nih.gov Therefore, tracing the flow of 13C from labeled CO2 into the specific carbon positions of aspartate can provide quantitative data on the fluxes through these key photosynthetic pathways. researchgate.netnih.gov This approach offers a powerful tool for analyzing photoautotrophic metabolism and efforts to engineer more efficient photosynthesis. nih.gov The fractionation of carbon isotopes, where organic carbon becomes depleted in 13C relative to the inorganic source, is a fundamental principle underlying these studies. wikipedia.org

Table 4: Relevance of 13C-Aspartate Tracing to Plant Photosynthesis

| Photosynthetic Pathway | Role of PEPC & Aspartate | Application of 13C Tracing | Reference(s) |

|---|---|---|---|

| C3 Photosynthesis | PEPC provides anaplerotic carbon to the TCA cycle. | Tracing 13C in aspartate quantifies anaplerotic flux. | nih.govnih.gov |

| C4 Photosynthesis | PEPC is the primary carboxylating enzyme in mesophyll cells; aspartate can be a transport metabolite. | Positional analysis of 13C in aspartate can determine the rate of C4 pathway carbon fixation. | nih.gov |

| CAM Photosynthesis | PEPC fixes CO2 at night, storing it as malate; aspartate metabolism is linked. | Tracing 13C incorporation into aspartate can help elucidate the dynamics of nocturnal carbon fixation. | nih.gov |

Enzymatic Reaction Mechanism Studies Utilizing 2 Amino 4 13c Butanedioic Acid

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is a sensitive probe of the rate-determining steps in an enzymatic reaction. By comparing the reaction rates of the naturally abundant isotope (¹²C) with its heavier counterpart (¹³C), researchers can deduce whether bond formation or cleavage involving the labeled carbon is kinetically significant.

Aspartate aminotransferase (AATase) catalyzes the reversible transamination between aspartate and α-ketoglutarate. Studies using heavy atom isotope effects, including at the C2, C3, and amino nitrogen positions of aspartate, have been instrumental in dissecting its complex kinetic mechanism. uspto.govnih.govacs.org The use of specifically labeled aspartate, including at the C4 position, allows for the measurement of ¹³C kinetic isotope effects which help to identify the rate-limiting steps.

Multiple isotope effect studies suggest that Cα-H bond cleavage, ketimine hydrolysis, and the dissociation of oxaloacetate all contribute to the rate limitation in the wild-type enzyme. uspto.govnih.gov For instance, the observed ¹³C effects at C2 are influenced by both C-N bond cleavage and C-O bond formation during ketimine hydrolysis. uspto.gov The interpretation of isotope effects at the C3 and C4 positions can reveal contributions of steps like the dissociation of the product, oxaloacetate, from the active site. uspto.gov The complexity of the AATase reaction means that multiple steps can be partially rate-determining, and ¹³C KIE studies are crucial for untangling these contributions. uspto.govnih.gov

| Isotope Position | Observed Effect | Implication on Rate-Limiting Steps |

| C2 of Aspartate | Small, complex effects | Contribution from Cα-H cleavage and ketimine hydrolysis. uspto.govnih.gov |

| C3 of Aspartate | Small, normal effects | Contributions from oxaloacetate dissociation or ketimine hydrolysis. uspto.gov |

| Amino Nitrogen | Dependent on pH and solvent | Reflects changes in the protonation state and bonding environment of the amino group. uspto.gov |

Aspartate transcarbamylase (ATCase) is a classic model for studying allosteric regulation, catalyzing the first committed step in pyrimidine (B1678525) biosynthesis. nih.gov It is feedback-inhibited by CTP and activated by ATP. nih.gov ¹³C isotope effect studies have been employed to understand how these allosteric effectors influence the catalytic mechanism. nih.gov

Measurements of ¹³C KIEs for the ATCase-catalyzed reaction in the presence of the bisubstrate analog N-(phosphonoacetyl)-L-aspartate (PALA) have provided insights into the communication between subunits. nih.gov The data show that the observed isotope effect is dependent on the concentration of PALA, which first stimulates and then inhibits the enzyme. nih.gov This suggests that the kinetic properties of the active enzyme are influenced by how many active sites are occupied by the analog, demonstrating inter-subunit communication. nih.gov These studies, which rely on tracking the isotopic signature of the substrates, are consistent with the two-state model for the homotropic regulation of ATCase, where the enzyme exists in a low-activity T (taut) state and a high-activity R (relaxed) state. nih.govutoronto.ca

| Condition | Observed ¹³C KIE | Interpretation |

| Low L-aspartate, no PALA | Baseline value | Reflects the intrinsic KIE for the catalytic step in the T-state. nih.gov |

| Low L-aspartate, maximal stimulation by PALA | Slightly smaller than baseline | Suggests a change in the rate-limiting step upon partial occupancy and transition towards the R-state. nih.gov |

| Low L-aspartate, inhibitory PALA concentration | Approaches baseline value | The rate is reduced, and the observed KIE reverts towards the value seen without the analog. nih.gov |

| Isolated catalytic subunits with PALA | No change in KIE | Indicates that the allosteric communication observed in the holoenzyme is absent in the isolated subunits. nih.gov |

Spectroscopic Probing of Active Site Dynamics and Proton Transfer

FTIR difference spectroscopy is a highly sensitive technique for detecting subtle structural changes in proteins during a reaction. By subtracting the spectrum of the protein in its resting state from the spectrum of an intermediate state, only the vibrational bands that have changed are observed. When combined with isotopic labeling, such as with 2-amino(4-¹³C)butanedioic acid, specific vibrational modes can be unambiguously assigned.

The carbonyl (C=O) stretching vibration of an aspartic acid side chain is particularly informative. Its frequency is sensitive to its environment, including its protonation state and hydrogen bonding interactions. ruhr-uni-bochum.denih.gov However, in a large protein, the signals from numerous carbonyl groups overlap. By incorporating 2-amino(4-¹³C)butanedioic acid, the C=O stretching vibration of the labeled aspartate residues is shifted to a lower frequency due to the increased mass of ¹³C. ruhr-uni-bochum.de This isotopic shift allows for the clear identification and tracking of the behavior of specific aspartate residues. ruhr-uni-bochum.de

In studies of bacteriorhodopsin, a light-driven proton pump, this technique has been pivotal. The difference spectra between the resting state (BR) and various photocycle intermediates (K, L, M) show distinct bands in the carbonyl region (around 1700-1770 cm⁻¹). ruhr-uni-bochum.depnas.org Labeling the protein with [4-¹³C]aspartic acid causes a characteristic downshift of ~40 cm⁻¹ for specific bands, confirming that these signals arise from the C=O stretching vibration of protonated aspartic acid side chains. ruhr-uni-bochum.de

FTIR difference spectroscopy with [4-¹³C]aspartic acid labeling has been used to identify specific aspartic acid residues that undergo protonation changes during the catalytic cycle of bacteriorhodopsin. ruhr-uni-bochum.depnas.org The appearance of a positive band in the difference spectrum in the ~1760 cm⁻¹ region (which shifts down in the ¹³C-labeled sample) indicates the protonation of an aspartate residue, while a negative band signifies deprotonation. ruhr-uni-bochum.de

These studies provided the first direct evidence that internal aspartic acids undergo changes in their protonation state and are involved in the proton translocation pathway. ruhr-uni-bochum.de For example, the analysis of difference spectra between the BR state and the M intermediate in wild-type and mutant proteins (like D96N) allowed for the assignment of a specific negative band at 1742 cm⁻¹ to the protonated state of Asp-96. pnas.org The frequency of the C=O stretch is also highly sensitive to the strength and nature of hydrogen bonds, allowing researchers to probe changes in the hydrogen-bonding network around the active site during the reaction. nih.govnih.gov

The protonation and deprotonation of key residues like aspartic acids are often coupled to larger conformational changes in the protein backbone. nih.gov These changes are essential for the function of membrane proteins like bacteriorhodopsin, enabling the vectorial transport of protons across the membrane. pnas.orgnih.gov

FTIR difference spectra reveal changes not only in the carbonyl region but also in the amide I and II regions, which are sensitive to the protein's secondary structure. nih.gov By using [4-¹³C]aspartic acid labeling, researchers can correlate the specific protonation events of aspartate residues with these backbone conformational changes. ruhr-uni-bochum.depnas.org The light-induced structural changes of the protein interior near specific aspartate residues can be probed, demonstrating that local events at the active site are transmitted to the larger protein structure. pnas.orgnih.gov This has been crucial in building a detailed molecular model of how light energy is converted into a proton gradient by bacteriorhodopsin. ruhr-uni-bochum.depnas.org

| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | [4-¹³C]Asp-Labeled Frequency (cm⁻¹) | Interpretation |

| C=O Stretch (Protonated Asp) | ~1760 | ~1720 | Identifies protonation of an aspartic acid residue during a reaction intermediate. ruhr-uni-bochum.de |

| C=O Stretch (Protonated Asp-96) | 1742 (negative band in M-intermediate) | Shifted to lower frequency | Indicates Asp-96 is protonated in the ground state and its environment changes or it deprotonates during the M state formation. pnas.org |

| Amide I / II Bands | Variable | No direct shift from Asp labeling | Changes in these regions, correlated with shifts in the Asp C=O region, indicate that protonation events are linked to protein backbone conformational changes. nih.gov |

Emerging Research Frontiers and Methodological Advancements

Multi-Isotope Labeling Strategies and Their Synergistic Applications (e.g., ¹³C and ¹⁵N, ¹³C and ¹⁸O)

The simultaneous use of multiple stable isotopes provides a more comprehensive view of metabolic fluxes by tracking the fate of different atoms within a molecule and through intersecting pathways. Combining ¹³C-labeled aspartic acid with other isotopes like ¹⁵N or ¹⁸O offers synergistic advantages for resolving complex metabolic networks.

¹³C and ¹⁵N Co-labeling : This dual-labeling strategy is particularly powerful for studying amino acid and nucleotide metabolism. By tracing both the carbon skeleton (¹³C) and the amino group nitrogen (¹⁵N) from aspartate, researchers can distinguish between de novo synthesis, catabolism, and the interconversion of amino acids. isotope.comf1000research.com For instance, L-Aspartic acid labeled with both ¹³C₄ and ¹⁵N is used in nuclear magnetic resonance (NMR) and mass spectrometry (MS) to investigate the structure and dynamics of biomolecules and as a standard in metabolomics and proteomics. isotope.com This approach allows for the precise quantification of how much of the aspartate pool is derived from different precursors and how its carbon and nitrogen atoms are partitioned into other essential biomolecules like purines, pyrimidines, and other amino acids. The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) minimizes background interference, enabling clear signal detection.

Applications in Proteomics : In quantitative proteomics, proteins containing amino acids labeled with stable isotopes serve as internal standards for precise quantification via mass spectrometry. oup.com Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) can be adapted to use ¹³C and ¹⁵N labeled precursors to measure protein turnover on a proteome-wide scale. nih.govresearchgate.net Sparse labeling, where only select amino acids are isotopically enriched with both ¹⁵N and ¹³C, is a cost-effective alternative to uniform labeling, especially in eukaryotic systems, and provides sufficient signal for NMR and MS analysis. acs.org

The table below summarizes the synergistic applications of multi-isotope labeling strategies involving ¹³C-aspartic acid.

Table 1: Synergistic Applications of Multi-Isotope Labeling

| Isotope Combination | Primary Application | Information Gained | Example Research Area |

|---|---|---|---|

| ¹³C and ¹⁵N | Amino Acid & Nucleotide Metabolism | Differentiates carbon skeleton fate from nitrogen group fate; tracks transamination and biosynthesis pathways. | Systems Biology, Cancer Metabolism |

| ¹³C and ¹⁸O | Oxygen transfer reactions | Traces sources of oxygen in carboxylation and hydration reactions (e.g., in the TCA cycle). | Enzyme Mechanism Studies |

Spatiotemporal Resolution in Isotope Tracing

A significant frontier in metabolic research is understanding how metabolic activities vary across different tissues, cell types, and even subcellular compartments. Isotope tracing with ¹³C-labeled aspartic acid, combined with advanced imaging techniques, is enabling researchers to map metabolic fluxes with unprecedented spatial resolution.

Isotope tracing-mass spectrometry imaging (MSI), or "iso-imaging," integrates the infusion of stable-isotope-labeled nutrients with MSI to visualize and quantify metabolic activity in a spatially resolved manner. nih.govbohrium.com This technique can reveal, for example, how different regions of the kidney exhibit distinct preferences for substrates in the tricarboxylic acid (TCA) cycle, with the cortex favoring glutamine and citrate while the medulla utilizes fatty acids. bohrium.com Similarly, studies in the brain using various ¹³C-tracers have shown remarkably homogeneous contributions from these tracers at a 50-µm resolution. nih.gov

A novel method called ¹³C-SpaceM combines stable isotope tracing with MALDI imaging mass spectrometry to achieve spatial single-cell isotope tracing. nih.gov This approach has been used to probe the heterogeneity of metabolic activities like de novo lipogenesis in cancer cell populations, revealing differences that would be obscured in bulk analyses. nih.gov By tracking the incorporation of ¹³C from precursors into downstream metabolites like glutamate (B1630785) (which is in equilibrium with the TCA cycle intermediate α-ketoglutarate), researchers can create detailed maps of metabolic activity within intact biological tissues. nih.gov

Integration with Quantitative Proteomics and Metabolomics for Systems Biology

To gain a holistic understanding of cellular function, it is essential to integrate data across multiple biological layers. The use of 2-amino(4-¹³C)butanedioic acid as a tracer is a cornerstone of systems biology approaches that combine metabolomics and proteomics.

Metabolomics : Tracer-based metabolomics using ¹³C-labeled substrates allows for the identification of active metabolic pathways and the quantification of metabolic fluxes. oup.com By culturing cells in a medium where basic precursors like glucose and amino acids are ¹³C-labeled, endogenously synthesized metabolites can be identified by the incorporation of ¹³C atoms. nih.gov This "deep labeling" approach provides a comprehensive profile of a cell's metabolic activities. nih.gov The analysis of mass isotopomer distributions in key metabolites derived from aspartate, such as other amino acids and TCA cycle intermediates, provides quantitative data on pathway engagement. nih.gov

Quantitative Proteomics : Stable isotope labeling is a reliable and accurate method for quantitative proteomics. silantes.com Techniques like SILAC utilize amino acids labeled with heavy isotopes (e.g., ¹³C, ¹⁵N) to create internal standards for quantifying protein abundance and turnover. oup.comnih.gov By tracing the incorporation of ¹³C from aspartate into the cellular proteome, researchers can link metabolic states to protein expression and stability, providing insights into how metabolic reprogramming supports different cellular phenotypes.

The integration of these 'omics' technologies, powered by ¹³C tracers, allows for the construction of comprehensive models of cellular metabolism, revealing how genetic or environmental perturbations impact the entire system. tudelft.nl

Discovery of Novel Metabolic Pathways and Enzyme Functions

¹³C-assisted metabolism analysis is a powerful technique for elucidating complex metabolic networks and discovering previously unknown enzyme activities. nih.govnih.govjove.com By feeding cells a specifically labeled substrate like 2-amino(4-¹³C)butanedioic acid and analyzing the resulting labeling patterns in downstream metabolites, particularly proteinogenic amino acids, researchers can deduce the atom transition paths and confirm or refute proposed pathways. nih.govnih.gov

A key advantage of this approach is that analyzing the labeling patterns of a few key amino acids can reveal unique pathway activities without requiring a full, complex metabolic flux analysis. jove.com Positional isotope analysis is crucial in this context. For example, a recent method using gas chromatography-mass spectrometry (GC-MS) allows for the selective determination of ¹³C enrichment at each of the four carbon positions of aspartate. nih.govresearchgate.net This technique can differentiate between the activities of key carbon-fixing enzymes like phosphoenolpyruvate (B93156) carboxylase (PEPC), which fixes inorganic carbon into the 4-C position of oxaloacetate (the precursor to aspartate), and RUBISCO. nih.govresearchgate.net Such detailed positional information is critical for understanding metabolic regulation and estimating in vivo enzyme activities. nih.gov

This methodology has been instrumental in:

Confirming the activity of known metabolic routes under specific conditions.

Identifying alternative or "scrambled" metabolic pathways. acs.org

Discovering novel enzymatic functions by observing unexpected labeling patterns that can only be explained by a new biochemical reaction. nih.govnih.gov

Applications in Disease Research and Drug Discovery

Altered metabolism is a hallmark of many diseases, including cancer, metabolic syndrome, and neurodegenerative disorders. f1000research.com Tracing the metabolism of ¹³C-labeled aspartic acid provides critical insights into these pathological states, opening new avenues for diagnosis and therapy.

Cancer Research : Cancer cells reprogram their metabolism to support rapid proliferation. Many tumors exhibit a high demand for aspartate to support nucleotide and protein synthesis. Isotope tracing studies using ¹³C-labeled glucose and glutamine have revealed the crucial role of glutaminolysis and the TCA cycle in cancer cell metabolism. researchgate.net Tracing ¹³C-aspartate directly can further elucidate how cancer cells utilize this amino acid and whether targeting its metabolic pathways could be a viable therapeutic strategy. Spatially resolved methods have uncovered significant metabolic heterogeneity within tumors, suggesting that different cancer cells within the same tumor may have distinct metabolic vulnerabilities. nih.gov

Drug Discovery : Stable isotope tracers are increasingly used in the drug development process. medchemexpress.com By observing how a drug candidate alters the metabolic fluxes traced by ¹³C-aspartate, researchers can understand its mechanism of action and identify potential off-target effects. This approach helps in identifying new drug targets within metabolic pathways that are critical for disease progression. f1000research.com

Future Prospects in Computational Modeling and Experimental Design

The complexity of metabolic networks necessitates the use of computational modeling to design experiments and interpret the vast datasets generated from isotope tracing studies.

Experimental Design : The choice of isotopic tracer is a critical factor that determines the precision of flux estimates. nih.govnih.gov Computational algorithms can be used to predict the optimal substrate labeling pattern to maximize the information gained from an experiment for a specific objective, such as resolving a particular flux or flux ratio. nih.gov This in silico optimization is crucial as ¹³C-labeling experiments can be expensive and time-consuming. nih.gov

Metabolic Flux Analysis (MFA) : ¹³C-MFA combines experimental labeling data with a stoichiometric model of the metabolic network to calculate intracellular fluxes. nih.govphysiology.org This mathematical approach can integrate multiple datasets from different tracer experiments to build a comprehensive and robust model of cellular metabolism. physiology.org Future advancements will likely involve developing more sophisticated models that can account for metabolic dynamics, spatial heterogeneity, and integrate multi-omics data to provide an even more detailed picture of cellular function in health and disease.

The synergy between advanced experimental techniques using tracers like 2-amino(4-¹³C)butanedioic acid and powerful computational modeling will continue to drive discovery in the field of systems biology.

Table 2: Compound Names

| Compound Name |

|---|

| 2-amino(4-¹³C)butanedioic acid |

| 3-phosphoglycerate (3PGA) |

| Acetyl coenzyme A |

| Alanine |

| α-ketoglutarate |

| Ammonia (B1221849) |

| Arginine |

| Asparagine |

| Aspartate / Aspartic acid |

| Carnitine |

| Choline |

| Citrate / Citric acid |

| Creatine |

| Cysteine |

| Fumarate / Fumaric acid |

| Glucose |

| Glutamate / Glutamic acid |

| Glutamine |

| Glycerol |

| Glycine (B1666218) |

| 3-hydroxybutyrate |

| Isoleucine |

| Lactate / Lactic acid |

| Leucine |

| Lysine |

| Malate / Malic acid |

| Methionine |

| Oxaloacetate (OAA) |

| Palmitate / Palmitic acid |

| Phosphoenolpyruvate (PEP) |

| Purines |

| Pyrimidines |

| Pyruvate (B1213749) |

| Ribose-5-phosphate (ribose-5-P) |

| Serine |

| Succinate |

| Threonine |

| UDP-glucose |

Q & A

Q. What are the primary synthetic routes for 2-amino(4-13C)butanedioic acid, and how is isotopic purity ensured during synthesis?

Methodological Answer:

- Synthetic Routes : Enzymatic transamination of isotopically labeled precursors (e.g., 13C-labeled oxaloacetate) using aspartate transaminase is a common method. Chemical synthesis may involve asymmetric hydrogenation of 13C-labeled fumaric acid derivatives using chiral catalysts .

- Isotopic Purity : Isotopic enrichment is verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 13C NMR detects the specific resonance at ~179 ppm for the labeled carboxyl group .

Q. Which analytical techniques are most reliable for confirming the structure and isotopic labeling of 2-amino(4-13C)butanedioic acid?

Methodological Answer:

- Structural Confirmation : Use a combination of 1H/13C NMR (to identify the labeled carbon at position 4) and liquid chromatography-mass spectrometry (LC-MS) for molecular weight validation. Infrared (IR) spectroscopy can confirm functional groups like -COOH and -NH2 .

- Isotopic Analysis : Isotope ratio mass spectrometry (IRMS) quantifies 13C enrichment, while 2D NMR (e.g., HSQC) resolves overlapping signals in complex biological matrices .

Q. What are the key applications of 2-amino(4-13C)butanedioic acid in protein structure and dynamics studies?

Methodological Answer:

- NMR Studies : The 13C label enables tracking of aspartate residues in protein active sites, such as in enzyme-substrate interactions. For example, 13C-edited NOESY experiments reveal spatial proximities in protein folding .

- Metabolic Flux Analysis : Used as a tracer to monitor the citric acid cycle in cell cultures, with flux quantification via GC-MS after derivatization .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in 13C NMR when studying 2-amino(4-13C)butanedioic acid in complex biological samples?

Methodological Answer:

- Spectral Deconvolution : Apply 2D heteronuclear correlation experiments (e.g., HMBC or HSQC) to isolate the labeled carbon signal. For crowded spectra, use dynamic nuclear polarization (DNP) to enhance sensitivity .